Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-
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Overview
Description
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine atoms and a pyrrolizine ring system. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Chlorination: Introduction of chlorine atoms into the benzoic acid structure.
Esterification: Formation of the ester linkage between the benzoic acid derivative and the pyrrolizine ring.
Cyclization: Formation of the pyrrolizine ring system through intramolecular reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction of the ester or ketone groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-chloro-, 7-(((4-chlorobenzoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)- has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of chlorine atoms and the ester linkage may influence its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Pyrrolizine derivatives: Compounds with variations in the pyrrolizine ring system.
Uniqueness
The unique combination of benzoic acid and pyrrolizine moieties, along with the specific substitution pattern, distinguishes this compound from other similar compounds
Properties
CAS No. |
39818-11-6 |
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Molecular Formula |
C22H19Cl2NO4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(7R,8R)-7-(4-chlorobenzoyl)oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C22H19Cl2NO4/c23-17-5-1-14(2-6-17)21(26)28-13-16-9-11-25-12-10-19(20(16)25)29-22(27)15-3-7-18(24)8-4-15/h1-9,19-20H,10-13H2/t19-,20-/m1/s1 |
InChI Key |
UVQGGWXPRUXXSY-WOJBJXKFSA-N |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1OC(=O)C3=CC=C(C=C3)Cl)COC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN2CC=C(C2C1OC(=O)C3=CC=C(C=C3)Cl)COC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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